(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrimidine derivatives. The key steps in the synthesis may involve:
Aldol Condensation: This step involves the reaction of a substituted benzaldehyde with a pyrimidine derivative under basic conditions to form the benzylidene intermediate.
Methoxylation and Prop-2-en-1-yloxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-[3-fluoro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-4-10-31-20-18(24)12-15(13-19(20)30-3)11-17-21(27)25-23(29)26(22(17)28)16-8-6-14(5-2)7-9-16/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,25,27,29)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYPMGPBIWGHJE-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC=C)OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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